N,N'-bis[(Z)-(4-methoxyphenyl)methylidene]biphenyl-2,2'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[(Z)-(4-methoxyphenyl)methylidene]biphenyl-2,2’-diamine is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a biphenyl core via imine linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(Z)-(4-methoxyphenyl)methylidene]biphenyl-2,2’-diamine typically involves the condensation of 4-methoxybenzaldehyde with biphenyl-2,2’-diamine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, to facilitate the formation of the imine bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(Z)-(4-methoxyphenyl)methylidene]biphenyl-2,2’-diamine can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine bonds can be reduced to amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-bis[(Z)-(4-methoxyphenyl)methylidene]biphenyl-2,2’-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-bis[(Z)-(4-methoxyphenyl)methylidene]biphenyl-2,2’-diamine involves its interaction with various molecular targets. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the biphenyl core can participate in π-π interactions, influencing the compound’s behavior in electronic applications .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[(E)-(4-methoxyphenyl)methylidene]biphenyl-2,2’-diamine
- N,N’-bis[(E)-(3-methylphenyl)methylene]biphenyl-2,2’-diamine
- N,N’-diphenyl-N,N’-bis(3,3’-methylphenyl)-[(1,1’-biphenyl)]-4,4’-diamine
Uniqueness
N,N’-bis[(Z)-(4-methoxyphenyl)methylidene]biphenyl-2,2’-diamine is unique due to its specific configuration and the presence of methoxy groups, which can influence its reactivity and interactions. This makes it particularly valuable in applications requiring precise molecular interactions, such as in organic electronics and drug development .
Properties
Molecular Formula |
C28H24N2O2 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[2-[2-[(4-methoxyphenyl)methylideneamino]phenyl]phenyl]methanimine |
InChI |
InChI=1S/C28H24N2O2/c1-31-23-15-11-21(12-16-23)19-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)30-20-22-13-17-24(32-2)18-14-22/h3-20H,1-2H3 |
InChI Key |
JKURSBUBEYCHAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=CC=C2C3=CC=CC=C3N=CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.